molecular formula C13H9FN4 B13665460 5-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine

5-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine

Cat. No.: B13665460
M. Wt: 240.24 g/mol
InChI Key: IDVVWOAJNQCPGT-UHFFFAOYSA-N
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Description

5-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with a fluorophenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with a suitable pyrimidine precursor . The reaction conditions often include the use of catalysts such as zinc chloride or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

5-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9FN4

Molecular Weight

240.24 g/mol

IUPAC Name

5-[2-(4-fluorophenyl)pyrazol-3-yl]pyrimidine

InChI

InChI=1S/C13H9FN4/c14-11-1-3-12(4-2-11)18-13(5-6-17-18)10-7-15-9-16-8-10/h1-9H

InChI Key

IDVVWOAJNQCPGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)C3=CN=CN=C3)F

Origin of Product

United States

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